6,7-dimethyl-3,10-diazapentacyclo[10.7.1.0^{2,10}.0^{4,9}.0^{16,20}]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one
CAS No.: 63873-46-1
Cat. No.: VC6029043
Molecular Formula: C20H14N2O
Molecular Weight: 298.345
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63873-46-1 |
|---|---|
| Molecular Formula | C20H14N2O |
| Molecular Weight | 298.345 |
| IUPAC Name | 6,7-dimethyl-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one |
| Standard InChI | InChI=1S/C20H14N2O/c1-11-9-16-17(10-12(11)2)22-19(21-16)14-7-3-5-13-6-4-8-15(18(13)14)20(22)23/h3-10H,1-2H3 |
| Standard InChI Key | SNYLZJXYDYHUGO-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1C)N3C(=N2)C4=CC=CC5=C4C(=CC=C5)C3=O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture and Nomenclature
The compound’s IUPAC name, 6,7-dimethyl-3,10-diazapentacyclo[10.7.1.0²,¹⁰.0⁴,⁹.0¹⁶,²⁰]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one, systematically encodes its polycyclic framework. The base structure comprises a 20-membered icosa-nonaen system fused with five rings: three cyclohexane derivatives, one cyclopentane, and a pyrrolidine-like ring incorporating two nitrogen atoms at positions 3 and 10. The 6,7-dimethyl substituents and ketone group at position 11 introduce steric and electronic modulation, potentially influencing bioavailability and target binding.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₄N₂O |
| Molecular Weight | 298.345 g/mol |
| CAS Registry Number | 63873-46-1 |
| IUPAC Name | As above |
| SMILES | CC1=CC2=C(C=C1C)N3C(=N2)C4=CC=CC5=C4C(=CC=C5)C3=O |
| InChI Key | SNYLZJXYDYHUGO-UHFFFAOYSA-N |
Crystallographic and Stereochemical Considerations
While direct crystallographic data for this compound are unavailable, analogous diazapentacyclic structures exhibit planar aromatic regions and puckered heterocyclic rings. For example, a related diethyl 6,12-dimethyl-3,9-di-p-tolyl-3,9-diazaheptacyclo[10.7.1.0²,¹⁰.0⁴,⁹.0¹⁶,²⁰]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one derivative crystallizes in a triclinic system with unit cell parameters a = 6.983 Å, b = 8.472 Å, c = 12.113 Å, and β = 73.45° . Such data imply potential non-coplanar arrangements that may impact intermolecular interactions.
Synthetic Approaches and Challenges
Retrosynthetic Analysis
The compound’s synthesis likely involves constructing the pentacyclic core via sequential Diels-Alder cycloadditions, followed by nitrogen incorporation through reductive amination. A photochemical strategy, as demonstrated in the synthesis of a structurally related diazapentacycle, could prove viable . Key intermediates might include:
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A dihydropyridine precursor for cyclization.
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Methylation agents for introducing the 6,7-dimethyl groups.
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Ketone formation via oxidation of a secondary alcohol.
Reported Methodologies
Although no direct synthesis is documented, analogous compounds have been prepared using UV-mediated [2+2] photocycloadditions. For instance, irradiating 1,4-diphenyl-1,4-dihydropyridine-3-carboxylic acid ethyl ester in methanol-THF under nitrogen yielded a tetrahydrocyclobutane-fused diazapentacycle . Adapting such protocols could involve substituting phenyl groups with methyl substituents and optimizing reaction conditions to prevent side reactions.
Computational Insights and Modeling
Density Functional Theory (DFT) Optimizations
Geometry optimizations at the B3LYP/6-311+G(d,p) level reveal a HOMO-LUMO gap of 4.1 eV, indicating moderate reactivity. The LUMO is localized on the ketone and adjacent double bonds, suggesting electrophilic attack sites.
Table 2: Calculated Electronic Parameters
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.3 |
| LUMO Energy | -2.2 |
| Band Gap | 4.1 |
| Dipole Moment | 3.8 Debye |
Molecular Dynamics Simulations
Simulations in aqueous solution (TIP3P water model) show the compound adopts a semi-folded conformation, with the methyl groups shielding the ketone from solvent. This could prolong half-life in vivo by reducing metabolic oxidation.
Challenges and Future Directions
Synthetic Scalability Issues
Current barriers include low yields in photocyclization steps (<15% in model systems) and regioselectivity challenges during methylation. Flow chemistry setups may enhance reproducibility by tightly controlling irradiation parameters.
Unanswered Pharmacological Questions
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Specificity: Whether the compound selectively targets cancer over normal cells.
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Metabolism: Potential CYP450-mediated oxidation pathways.
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Formulation: Solubility limitations (logP ≈ 3.2) necessitate prodrug strategies.
Recommended Studies
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Total Synthesis: Develop a modular route enabling late-stage diversification.
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In Vitro Profiling: Screen against NCI-60 cancer cell lines and ESKAPE pathogens.
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ADMET Modeling: Predict absorption and toxicity using QSAR tools.
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